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molecular formula C7H10N2O5 B8365753 Ethyl 5-hydroxy-2,4-dioxoimidazolidine-1-acetate

Ethyl 5-hydroxy-2,4-dioxoimidazolidine-1-acetate

Cat. No. B8365753
M. Wt: 202.16 g/mol
InChI Key: IPTUGSCKTOROGX-UHFFFAOYSA-N
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Patent
US05912261

Procedure details

Ethyl N-carbamoylaminoacetate was made to react with benzyl 2-benzyloxy-2-hydroxyacetate in the same manner as mentioned in Example 8 paragraph (1) to give ethyl 5-hydroxy-2,4-dioxoimidazolidine-1-acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl 2-benzyloxy-2-hydroxyacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])(=[O:3])[NH2:2].C([O:18][CH:19](O)[C:20](OCC1C=CC=CC=1)=[O:21])C1C=CC=CC=1.[N+](C1C=C(C=CC=1)CN1C(=O)C(=O)N(CC(O)=O)C1=C)([O-])=O>>[OH:21][CH:20]1[N:4]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[C:1](=[O:3])[NH:2][C:19]1=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)NCC(=O)OCC
Step Two
Name
benzyl 2-benzyloxy-2-hydroxyacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C(=O)OCC1=CC=CC=C1)O
Step Three
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CN2C(N(C(C2=O)=O)CC(=O)O)=C)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1C(NC(N1CC(=O)OCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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